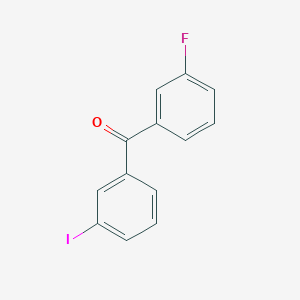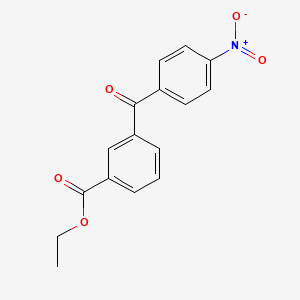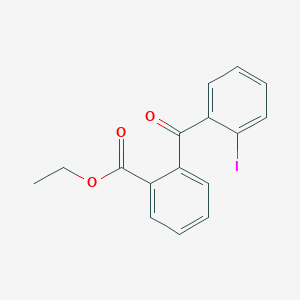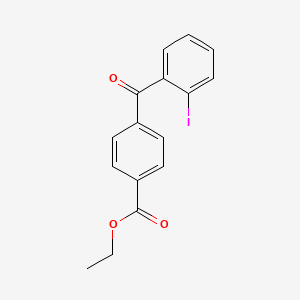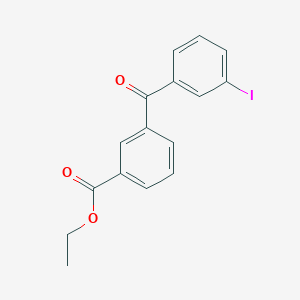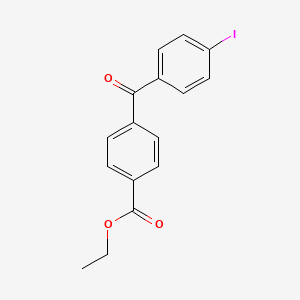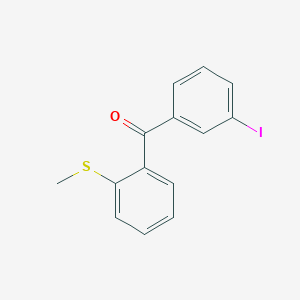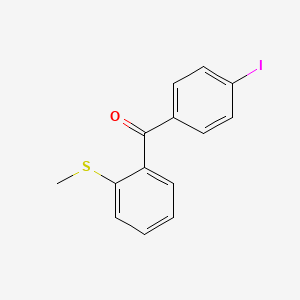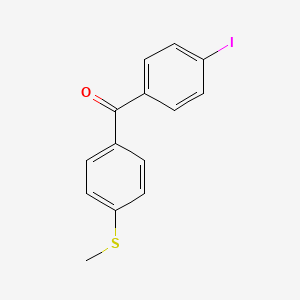
4-Fluoro-3,3',5'-trichlorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Fluoro-3,3’,5’-trichlorobenzophenone” is a chemical compound with the molecular formula C13H6Cl3FO. It has a molecular weight of 303.55 . The IUPAC name for this compound is (3-chloro-4-fluorophenyl)(3,5-dichlorophenyl)methanone .
Molecular Structure Analysis
The InChI code for “4-Fluoro-3,3’,5’-trichlorobenzophenone” is 1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-12(17)11(16)5-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The predicted boiling point of “4-Fluoro-3,3’,5’-trichlorobenzophenone” is 417.0±45.0 °C and its predicted density is 1.462±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Biologically Active Derivatives
4-Fluoro-3,3',5'-trichlorobenzophenone derivatives have been synthesized and characterized for biological applications. Studies have focused on creating fluoro and chloro derivatives of 1,2,4-triazoles, analyzing their crystal structures and intermolecular interactions, which are essential for understanding their biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Antibacterial Agents Synthesis
Compounds containing this compound groups have shown potential as antibacterial agents. The synthesis of new molecules incorporating these groups has demonstrated promising antibacterial activity, indicating their potential in medical applications (Holla, Bhat, & Shetty, 2003).
3. NMR Studies in Biochemistry
This compound derivatives have been utilized in nuclear magnetic resonance (NMR) studies, particularly for measuring cytosolic free magnesium ion concentrations. This application is crucial for understanding cellular biochemistry and physiological processes (Levy, Murphy, Raju, & London, 1988).
4. Development of High-Performance Polymers
Derivatives of this compound have been used in the synthesis of high-performance polymers. These polymers exhibit excellent solubility and thermal properties, making them suitable for engineering plastics and optical waveguide materials (Xiao, Wang, Jin, Jian, & Peng, 2003).
Propiedades
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3,5-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-12(17)11(16)5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHOARJOPKTHEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


